molecular formula C31H28N2O3 B1583186 Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-3'-methyl-2'-(phenylamino)- CAS No. 29512-49-0

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-3'-methyl-2'-(phenylamino)-

Cat. No.: B1583186
CAS No.: 29512-49-0
M. Wt: 476.6 g/mol
InChI Key: WQFYAGVHZYFXDO-UHFFFAOYSA-N
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Description

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-3'-methyl-2'-(phenylamino)- is a useful research compound. Its molecular formula is C31H28N2O3 and its molecular weight is 476.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-3'-methyl-2'-(phenylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-3'-methyl-2'-(phenylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 7-Anilino-3-diethylamino-6-methyl fluoran is the cathode-electrolyte interphase (CEI) in high-voltage lithium-ion batteries . The compound exhibits unique characteristics such as preferential adsorption, oxygen scavenging, and electropolymerization protection for high-voltage cathodes .

Mode of Action

7-Anilino-3-diethylamino-6-methyl fluoran interacts with its targets by ameliorating the growth of the CEI . This effectively diminishes the dissolution of transition metal ions, reduces the interface impedance, and facilitates the transport of Li+ ions .

Biochemical Pathways

The compound affects the protonation process, which is a key biochemical pathway in its mechanism of action . The colors reversibly change with temperature due to the protonation formation or destruction between the color former and color developer .

Pharmacokinetics

It’s known that the compound has a melting point of 195-197 °c and a boiling point of 6739±550 °C (Predicted) . It is stored at 2-8°C (protect from light) .

Result of Action

The molecular and cellular effects of 7-Anilino-3-diethylamino-6-methyl fluoran’s action include the capability to ameliorate the growth of CEI, effectively diminishing the dissolution of transition metal ions, reducing the interface impedance, and facilitating the Li+ transport . As a result, the compound significantly enhances the cycling stability of MCMB||NCM811 full-cells at 4.4 V and MCMB||LCO full-cells at 4.55 V .

Action Environment

The action of 7-Anilino-3-diethylamino-6-methyl fluoran is influenced by environmental factors such as temperature . The compound exhibits a thermochromic process, where the colors reversibly change with temperature due to the protonation formation or destruction between the color former and color developer .

Properties

IUPAC Name

2'-anilino-6'-(diethylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O3/c1-4-33(5-2)22-15-16-25-29(18-22)35-28-17-20(3)27(32-21-11-7-6-8-12-21)19-26(28)31(25)24-14-10-9-13-23(24)30(34)36-31/h6-19,32H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFYAGVHZYFXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0029347
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-3'-methyl-2'-(phenylamino)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-3'-methyl-2'-(phenylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

29512-49-0
Record name 6′-(Diethylamino)-3′-methyl-2′-(phenylamino)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29512-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Anilino-3-methyl-6-diethylaminofluoran
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-3'-methyl-2'-(phenylamino)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-3'-methyl-2'-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0029347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-anilino-6'-(diethylamino)-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.146
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Record name 2-ANILINO-3-METHYL-6-DIETHYLAMINOFLUORAN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the thermochromic behavior of 7-Anilino-3-diethylamino-6-methyl fluoran manifest, and what causes this change?

A1: 7-Anilino-3-diethylamino-6-methyl fluoran exhibits a reversible color change in response to temperature variations. This phenomenon stems from a structural shift within the molecule. At lower temperatures, the dye exists primarily in its colorless lactone form. As temperature rises, the molecule undergoes a ring-opening reaction, transforming into the colored quinoid form. This transition affects the way the molecule absorbs and reflects light, leading to the observed color change [].

Q2: What applications of 7-Anilino-3-diethylamino-6-methyl fluoran are being investigated for energy efficiency and beyond?

A2: Researchers are exploring the potential of 7-Anilino-3-diethylamino-6-methyl fluoran in building coatings for passive temperature regulation []. By incorporating this dye into coatings, the aim is to modulate solar infrared absorption based on temperature. At lower temperatures, the dye would allow infrared radiation to pass through, potentially warming the building. As temperatures rise, the dye would transition to its reflective state, blocking infrared radiation and helping to cool the building. Beyond energy efficiency, this compound is being explored for its use in creating shutter luminous fibers with real-time thermal response, potentially applicable in soft robotics, flexible electronics, and camouflage [].

Q3: How does the performance of 7-Anilino-3-diethylamino-6-methyl fluoran as a thermochromic material compare to other similar compounds?

A3: While direct comparisons are limited in the provided research, 7-Anilino-3-diethylamino-6-methyl fluoran stands out for its compatibility with specific applications. For instance, its incorporation into polyacrylonitrile (PAN) fibers for shutter luminous fibers demonstrates its potential in advanced material development []. Further research is crucial to fully understand its performance advantages and limitations compared to other thermochromic compounds in various applications.

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